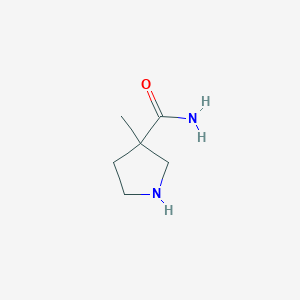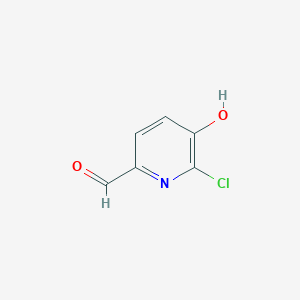
6-Chloro-5-hydroxypyridine-2-carbaldehyde
説明
Synthesis Analysis
The synthesis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde and similar compounds has been the subject of several studies . For instance, one study focused on the structural, energetic, and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods, including Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, it was used to study the synthesis, electrochemistry, spectroscopic properties, and X-ray crystal structure of Os2Cl (chp)4 (chp = 6-chloro-2- hydroxypyridinate) complex .Physical And Chemical Properties Analysis
This compound is a pale yellow solid. More detailed physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Synthesis and Biological Activities
6-Chloro-5-hydroxypyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules and complexes. One notable application involves its role in the preparation of novel complexes, such as the Palladium(II) complex with 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone. This compound has been characterized by various spectroscopic methods, highlighting its potential in chemical research and application in coordination chemistry (Yadav, Bhattrai, & Mehta, 2013).
Material Science and Supramolecular Chemistry
In material science, this compound derivatives have been utilized in the synthesis of metal–organic frameworks (MOFs) and complexes demonstrating unique properties such as slow magnetic relaxation. An example is a novel lanthanide metal–organic framework that exhibits single-molecule magnet behavior, indicating potential applications in data storage and quantum computing (Liu, Zhang, & Zhu, 2015).
Organic Synthesis and Ligand Design
The compound also plays a significant role in organic synthesis and ligand design, where its derivatives are utilized for constructing complex molecules. Schiff base ligands derived from this compound have been synthesized for their applications in creating metal ion complexes with specific properties, which are useful in catalysis and material science (Constable, Zhang, Housecroft, & Zampese, 2010).
Antimicrobial Properties
Additionally, compounds synthesized from this compound have been evaluated for their biological activities, showing remarkable antimicrobial activity against different classes of bacteria and fungi. This underscores the compound's potential in the development of new antimicrobial agents and in the study of resistance mechanisms (El Azab, Youssef, & Amin, 2014).
Photophysical and Photochemical Studies
Research into the photophysical and photochemical properties of this compound derivatives provides insights into their potential applications in photo-initiated processes and as components in optoelectronic devices. Studies on the structure, vibrational spectra, and cryogenic matrix photochemistry of related compounds offer valuable information for their use in supramolecular chemistry and catalysis (Brito et al., 2023).
Safety and Hazards
特性
IUPAC Name |
6-chloro-5-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHDPIGEREOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)



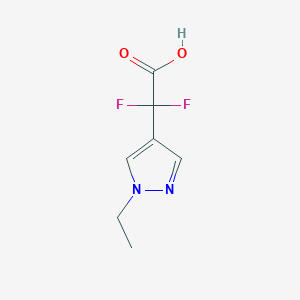

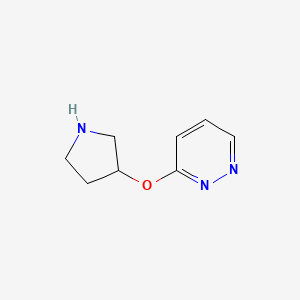
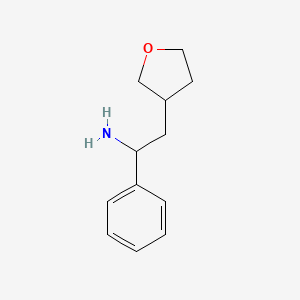
![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
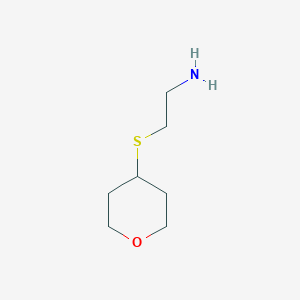
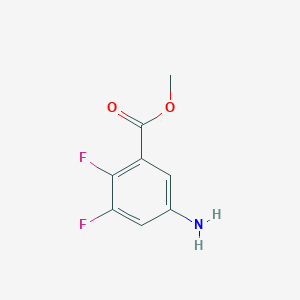
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
